molecular formula C19H16N4OS2 B2413390 1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide CAS No. 1286710-20-0

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2413390
CAS No.: 1286710-20-0
M. Wt: 380.48
InChI Key: RQJHCXHMSGOHGI-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a complex organic compound that features a unique structure combining azetidine and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring, followed by the introduction of the benzothiazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moieties, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is unique due to its combination of azetidine and benzothiazole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-11-20-15-8-13(6-7-17(15)25-11)21-18(24)12-9-23(10-12)19-22-14-4-2-3-5-16(14)26-19/h2-8,12H,9-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJHCXHMSGOHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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